molecular formula C18H22N2O5 B3039159 Amca-X CAS No. 205124-69-2

Amca-X

Cat. No.: B3039159
CAS No.: 205124-69-2
M. Wt: 346.4 g/mol
InChI Key: BAOVHCLIOSWISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amca-X, also known as 6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester, is an amine-reactive fluorophore. It is widely used in biochemical research for labeling proteins, antibodies, and other biomolecules. This compound emits blue fluorescence with excitation and emission maxima at approximately 353 nm and 442 nm, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction typically occurs in anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under basic conditions (pH 8.5) .

Industrial Production Methods: In industrial settings, the production of Amca-X involves large-scale synthesis using automated reactors. The process includes stringent control of reaction conditions to ensure high yield and purity. The final product is purified through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Amca-X primarily undergoes substitution reactions due to its amine-reactive succinimidyl ester group. It reacts with primary amines on proteins and other biomolecules to form stable amide bonds .

Common Reagents and Conditions:

Major Products: The major product of the reaction between this compound and a primary amine is a covalent conjugate where the fluorophore is attached to the biomolecule via an amide bond .

Scientific Research Applications

Amca-X is extensively used in various scientific research fields:

Mechanism of Action

Amca-X exerts its effects through fluorescence. When excited by ultraviolet light, it absorbs energy and emits light at a longer wavelength, producing blue fluorescence. This property allows researchers to visualize and track the labeled biomolecules within cells or tissues.

Biological Activity

Overview of Amca-X

This compound, specifically known as this compound N-succinimidyl ester, is a fluorescent dye with significant applications in biological research, particularly in labeling biomolecules for imaging and detection. Its chemical structure allows it to react with amines, making it an effective tool for conjugating to proteins, peptides, and other biomolecules. The compound is characterized by its ability to fluoresce blue when excited by ultraviolet light, enabling sensitive detection methods in various biochemical assays.

  • CAS Number : 216309-02-3
  • Molecular Formula : C14_{14}H11_{11}N2_{2}O4_{4}S
  • Fluorescence Characteristics : Emits blue fluorescence upon UV excitation.

Biological Activity

The biological activity of this compound is primarily linked to its fluorescent properties, which facilitate the visualization and quantification of labeled biomolecules. This section outlines its mechanisms of action and applications in biological research.

  • Covalent Labeling : this compound forms stable covalent bonds with amine-containing biomolecules, allowing for specific labeling.
  • Fluorescence Emission : Upon UV light excitation, the compound emits a distinct blue fluorescence, which can be detected using fluorescence microscopy or plate readers.
  • Multiplexing Capability : The ability to label multiple targets simultaneously makes this compound suitable for complex biological assays.

Applications in Research

This compound has a wide range of applications in scientific research and diagnostics:

  • Immunofluorescence : Used to label antibodies for visualization of specific proteins within cells.
  • Flow Cytometry : Facilitates the analysis of cell populations by labeling different cellular components.
  • Live Cell Imaging : Allows tracking of biomolecule interactions in real-time within live cells.

Study 1: Anticancer Properties

A study investigated the anticancer effects of this compound alongside its analogs on MDA-MB-231 breast cancer cells. The findings demonstrated that:

  • Inhibition of Cell Growth : AMCA showed significant inhibitory effects with an IC50_{50} value of <30 μM.
  • Induction of Apoptosis : Treatment resulted in increased levels of cleaved PARP and p53, indicating apoptosis through the mitochondrial pathway.
  • Anti-Migration Effects : AMCA also inhibited cell migration by downregulating focal adhesion kinase (FAK) signaling pathways .
CompoundIC50_{50} (μM)Apoptosis InductionMigration Inhibition
AMCA<30YesYes
ACA<30YesYes
AEA<30YesYes

Study 2: Protein Labeling Efficacy

Another study focused on the efficiency of protein labeling using this compound. The results indicated:

  • High Reactivity : this compound exhibited high reactivity with various proteins, enhancing detection sensitivity.
  • Stability in Biological Samples : The labeled proteins remained stable under physiological conditions for extended periods, making them suitable for long-term studies .

Properties

IUPAC Name

6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-11-13-7-6-12(19)9-15(13)25-18(24)14(11)10-16(21)20-8-4-2-3-5-17(22)23/h6-7,9H,2-5,8,10,19H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOVHCLIOSWISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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